molecular formula C20H43O3PS B14188792 [2-(Octadecylsulfanyl)ethyl]phosphonic acid CAS No. 920279-26-1

[2-(Octadecylsulfanyl)ethyl]phosphonic acid

Cat. No.: B14188792
CAS No.: 920279-26-1
M. Wt: 394.6 g/mol
InChI Key: MZPNFKYBRYQCPI-UHFFFAOYSA-N
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Description

[2-(Octadecylsulfanyl)ethyl]phosphonic acid: is an organophosphorus compound characterized by a long alkyl chain (octadecyl) attached to a phosphonic acid group via a sulfanyl (thioether) linkage. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Octadecylsulfanyl)ethyl]phosphonic acid typically involves the reaction of octadecyl mercaptan with ethylene oxide to form 2-(octadecylsulfanyl)ethanol. This intermediate is then reacted with phosphorus trichloride and water to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(Octadecylsulfanyl)ethyl]phosphonic acid involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity in microbial cells. The phosphonic acid group can chelate metal ions, making it useful in catalysis and surface modification .

Properties

CAS No.

920279-26-1

Molecular Formula

C20H43O3PS

Molecular Weight

394.6 g/mol

IUPAC Name

2-octadecylsulfanylethylphosphonic acid

InChI

InChI=1S/C20H43O3PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-24(21,22)23/h2-20H2,1H3,(H2,21,22,23)

InChI Key

MZPNFKYBRYQCPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCP(=O)(O)O

Origin of Product

United States

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